3,5-Dichloro-4-fluorobenzotrifluoride
Overview
Description
3,5-Dichloro-4-fluorobenzotrifluoride: is an organic compound with the molecular formula C7H2Cl2F4 and a molecular weight of 232.99 g/mol . It is an aryl fluorinated building block commonly used in organic synthesis . This compound is characterized by the presence of two chlorine atoms, one fluorine atom, and a trifluoromethyl group attached to a benzene ring .
Scientific Research Applications
3,5-Dichloro-4-fluorobenzotrifluoride has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in the development of bioactive molecules and pharmaceuticals.
Medicine: It is used in the synthesis of potential drug candidates and in medicinal chemistry research.
Industry: The compound is used in the production of agrochemicals, dyes, and other industrial chemicals.
Safety and Hazards
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method for synthesizing 3,5-Dichloro-4-fluorobenzotrifluoride involves the reaction of 4-fluoro-3,5-dichlorophenol with trifluoromethyl lithium chloride . The reaction is typically carried out under an inert atmosphere and at low temperatures to control the reaction conditions .
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up by using larger quantities of the starting materials and optimizing the reaction conditions to ensure high yield and purity . The reaction mixture is usually heated to around 190°C and maintained at this temperature for about 20 hours . After the reaction, the product is purified through distillation or recrystallization .
Chemical Reactions Analysis
Types of Reactions: 3,5-Dichloro-4-fluorobenzotrifluoride undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, alcohols, and thiols.
Oxidation and Reduction Reactions: Reagents such as potassium permanganate (for oxidation) and sodium borohydride (for reduction) can be used.
Major Products:
Substitution Reactions: The major products are typically the substituted derivatives of this compound, where the chlorine or fluorine atoms have been replaced by other functional groups.
Oxidation and Reduction Reactions: The products depend on the specific reagents and conditions used.
Mechanism of Action
The mechanism of action of 3,5-Dichloro-4-fluorobenzotrifluoride depends on its specific application. The pathways involved in its mechanism of action vary depending on the specific reaction or application .
Comparison with Similar Compounds
- 4-Fluorobenzotrifluoride
- 2,6-Dichloro-5-fluoro-3-pyridinecarbonitrile
- 3-Fluoro-4-hydroxy-5-methoxybenzaldehyde
- 2-Fluoro-6-(trifluoromethyl)aniline
Comparison: 3,5-Dichloro-4-fluorobenzotrifluoride is unique due to the presence of both chlorine and fluorine atoms along with a trifluoromethyl group on the benzene ring . This combination of substituents imparts distinct chemical properties, making it a valuable building block in organic synthesis . Compared to similar compounds, it offers a unique reactivity profile and can be used to introduce multiple functional groups into target molecules .
Properties
IUPAC Name |
1,3-dichloro-2-fluoro-5-(trifluoromethyl)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2Cl2F4/c8-4-1-3(7(11,12)13)2-5(9)6(4)10/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWQFQKZDLBJZAW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)F)Cl)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2Cl2F4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70227969 | |
Record name | Benzene, 1,3-dichloro-2-fluoro-5-(trifluoromethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70227969 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.99 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
77227-81-7 | |
Record name | 3,5-Dichloro-4-fluorobenzotrifluoride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=77227-81-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzene, 1,3-dichloro-2-fluoro-5-(trifluoromethyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077227817 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzene, 1,3-dichloro-2-fluoro-5-(trifluoromethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70227969 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,5-Dichloro-4-fluorobenzotrifluoride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 3,5-Dichloro-4-fluorobenzotrifluoride in the synthesis of the fipronil-based GABA receptor probe?
A1: this compound serves as a crucial starting material in the multi-step synthesis of the tritium-labeled trifluoromethyldiazirinylfiprole ([(3)H]TDF), a potent photoaffinity probe for the GABA receptor. [] The researchers utilized this compound as the foundation to build the complex structure of the probe, highlighting its importance in the development of this research tool.
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